2,4,6-Tri-tert-butylpyrimidine
Overview
Description
2,4,6-Tri-tert-butylpyrimidine is an organic compound with the chemical formula C16H28N2. It is a substituted derivative of the heterocycle pyrimidine, characterized by the presence of three tert-butyl groups at the 2, 4, and 6 positions of the pyrimidine ring. This compound is of interest due to its steric hindrance, which makes it a non-nucleophilic base that can bind protons but not boron trifluoride .
Mechanism of Action
Target of Action
2,4,6-Tri-tert-butylpyrimidine (TTBP) is an organic compound that is a substituted derivative of the heterocycle pyrimidine . . Therefore, the primary target of TTBP is protons.
Biochemical Pathways
Ttbp is noted as a suitable alternative to 2,6-di-tert-butylated pyridines in glycosylation reactions . Glycosylation is a critical biochemical pathway involved in many biological processes, including protein folding, cell adhesion, and immune response.
Result of Action
The result of TTBP’s action is the facilitation of reactions where a sterically hindered base is required. For example, it has been shown to be effective in glycosylation reactions . In these reactions, TTBP can serve as an alternative amide activation system for the direct transformation of both secondary and tertiary amides .
Biochemical Analysis
Biochemical Properties
2,4,6-Tri-tert-butylpyrimidine plays a significant role in biochemical reactions, particularly in glycosylation reactions. It is a suitable alternative to 2,6-di-tert-butylated pyridines in these reactions . The compound interacts with various enzymes and proteins, primarily due to its bulky structure, which prevents it from binding to certain molecules like boron trifluoride but allows it to bind protons . This selective binding capability makes this compound an essential reagent in organic synthesis and biochemical studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s steric hindrance can modulate enzyme activity and protein interactions, leading to changes in cellular behavior . For instance, its role in glycosylation reactions can impact the glycosylation patterns of proteins, thereby altering their function and stability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its bulky structure allows it to act as a base that can bind protons but not other small molecules like boron trifluoride . This selective binding leads to enzyme inhibition or activation, depending on the context of the reaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy in biochemical reactions . Studies have shown that the compound maintains its activity over extended periods, but its steric hindrance can lead to gradual changes in its interaction with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of precise dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s steric hindrance allows it to selectively interact with specific enzymes, affecting metabolic flux and metabolite levels. This selective interaction is crucial for its role in glycosylation and other biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its bulky structure influences its localization and accumulation in specific cellular compartments. These interactions are essential for its biochemical activity and efficacy in various reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is critical for its role in modulating enzyme activity and cellular processes.
Preparation Methods
2,4,6-Tri-tert-butylpyrimidine can be synthesized through the reaction between tert-butyl methyl ketone and tert-butyronitrile . The reaction conditions typically involve the use of a strong base to facilitate the formation of the pyrimidine ring. This method is advantageous due to its cost-effectiveness and the availability of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4,6-Tri-tert-butylpyrimidine undergoes various chemical reactions, primarily due to its steric hindrance and basicity. Some of the common reactions include:
Substitution Reactions: The compound can participate in substitution reactions where the tert-butyl groups may be replaced by other functional groups under specific conditions.
Oxidation and Reduction: While the pyrimidine ring itself is relatively stable, the tert-butyl groups can undergo oxidation to form corresponding alcohols or ketones.
Glycosylation Reactions: This compound is used as a base in glycosylation reactions, where it facilitates the formation of glycosidic bonds.
Common reagents used in these reactions include strong bases, oxidizing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2,4,6-Tri-tert-butylpyrimidine has several applications in scientific research, including:
Organic Synthesis: It is used as a non-nucleophilic base in various organic reactions, including glycosylation and the formation of vinyl triflates.
Medicinal Chemistry: The compound’s steric hindrance makes it useful in the design of drugs that require bulky substituents to achieve specific biological activity.
Material Science: It is used in the synthesis of polymers and other materials where steric hindrance is a desired property.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylpyrimidine is often compared with other sterically hindered bases such as:
- 2,6-Di-tert-butylpyridine
- 2,4,6-Tri-tert-butylpyridine
- 2,6-Di-tert-butyl-4-methylpyridine
These compounds share similar steric properties but differ in their chemical reactivity and applications. This compound is unique due to its pyrimidine ring, which provides additional stability and reactivity compared to pyridine derivatives .
Properties
IUPAC Name |
2,4,6-tritert-butylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-14(2,3)11-10-12(15(4,5)6)18-13(17-11)16(7,8)9/h10H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWSYEDVFVGRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392494 | |
Record name | 2,4,6-Tri-tert-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67490-21-5 | |
Record name | 2,4,6-Tris(1,1-dimethylethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67490-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tri-tert-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-tri-tert-butylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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